3,5-dibromo-1H-pyrazole 3,5-dibromo-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 67460-86-0
VCID: VC7091173
InChI: InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
SMILES: C1=C(NN=C1Br)Br
Molecular Formula: C3H2Br2N2
Molecular Weight: 225.871

3,5-dibromo-1H-pyrazole

CAS No.: 67460-86-0

Cat. No.: VC7091173

Molecular Formula: C3H2Br2N2

Molecular Weight: 225.871

* For research use only. Not for human or veterinary use.

3,5-dibromo-1H-pyrazole - 67460-86-0

Specification

CAS No. 67460-86-0
Molecular Formula C3H2Br2N2
Molecular Weight 225.871
IUPAC Name 3,5-dibromo-1H-pyrazole
Standard InChI InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)
Standard InChI Key UQFIWKBFQXGMJD-UHFFFAOYSA-N
SMILES C1=C(NN=C1Br)Br

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,5-Dibromo-1H-pyrazole belongs to the pyrazole family, a class of aromatic heterocycles containing two adjacent nitrogen atoms. The substitution pattern of bromine atoms at the 3- and 5-positions enhances its electrophilic reactivity, making it a versatile building block for further functionalization. Key molecular properties are summarized below:

PropertyValue
CAS No.67460-86-0
Molecular FormulaC3H2Br2N2\text{C}_3\text{H}_2\text{Br}_2\text{N}_2
Molecular Weight225.87 g/mol
MDL NumberMFCD00159645
Hazard StatementsH315, H319, H335, H302

The compound’s crystalline structure and valency-driven interactions contribute to its role in stabilizing polymers and facilitating copolymerization reactions .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 3,5-dibromo-1H-pyrazole typically involves bromination of pyrazole precursors. A documented method includes the treatment of 3,5-dibromo-1H-pyrazole-4-carboxylic acid with trifluorosulfonic anhydride to form a sulfonate intermediate. Subsequent reaction with bromine water and a Grignard reagent (e.g., methylmagnesium bromide) yields the final product after hydrolysis . This pathway emphasizes the compound’s accessibility through conventional organic synthesis techniques.

Industrial Production

Industrial-scale production employs continuous flow reactors to optimize bromination efficiency and purity. Purification via crystallization ensures compliance with regulatory standards for pharmaceutical and polymer applications.

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

3,5-Dibromo-1H-pyrazole is a solid at room temperature with moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability under acidic conditions makes it suitable for reactions requiring robust intermediates.

Reactivity in Copolymerization

The compound acts as a solid catalyst in copolymerization reactions, particularly for polymers incorporating ethyl, hydroxyl, and active methylene groups. Its ability to regulate stereoisomerism and valency in polymer chains enhances material properties such as thermal resistance and mechanical strength .

Applications in Materials Science and Medicine

Polymer Synthesis

3,5-Dibromo-1H-pyrazole is pivotal in synthesizing advanced polymers. For example, its incorporation into polyamide backbones improves hydrolytic stability, making these materials suitable for high-temperature applications.

Biomedical Relevance

While direct biomedical applications are less documented, derivatives of this compound have been explored as quaternary ammonium salts in Alzheimer’s disease research. These derivatives potentially modulate neurotransmitter activity, though mechanistic studies remain preliminary .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Further research into cross-coupling reactions (e.g., Suzuki-Miyaura) could unlock novel derivatives for catalytic and pharmaceutical applications.

Mechanistic Studies in Neuroscience

The compound’s potential role in neurodegenerative diseases warrants investigation into its interactions with amyloid-beta proteins and tau phosphorylation pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator